

An In-depth Technical Guide to the Molecular Structure and Properties of Cyhalothrin

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Compound of Interest

Compound Name: *Cyhalothrin*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyhalothrin is a synthetic pyrethroid insecticide designed to mimic the insecticidal properties of naturally occurring pyrethrins from *Chrysanthemum cinerariifolium* flowers.[1] As a class, pyrethroids are engineered for enhanced stability in sunlight and longer residual activity, making them cost-effective for agricultural and public health applications.[1][2] **Cyhalothrin** is a potent, broad-spectrum insecticide and acaricide that acts as a fast-acting neurotoxin in target organisms.[2][3] It is utilized to control a wide variety of pests, including Lepidoptera, Hemiptera, Diptera, and Coleoptera, in crops such as cotton, cereals, vegetables, and potatoes.[1][2] This guide provides a detailed overview of the molecular structure, stereochemistry, physicochemical properties, and mode of action of **cyhalothrin**, with a focus on its active isomers, lambda-**cyhalothrin** and gamma-**cyhalothrin**.

Molecular Structure and Stereochemistry

Cyhalothrin is a carboxylic ester with the chemical formula $C_{23}H_{19}ClF_3NO_3$ and a molar mass of $449.85 \text{ g}\cdot\text{mol}^{-1}$. [1][4] Its structure is derived from the formal condensation of 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol.[4]

The molecule possesses multiple chiral centers and a double bond, resulting in significant stereoisomerism.[3][5] Specifically, there are three chiral centers—two on the cyclopropane ring

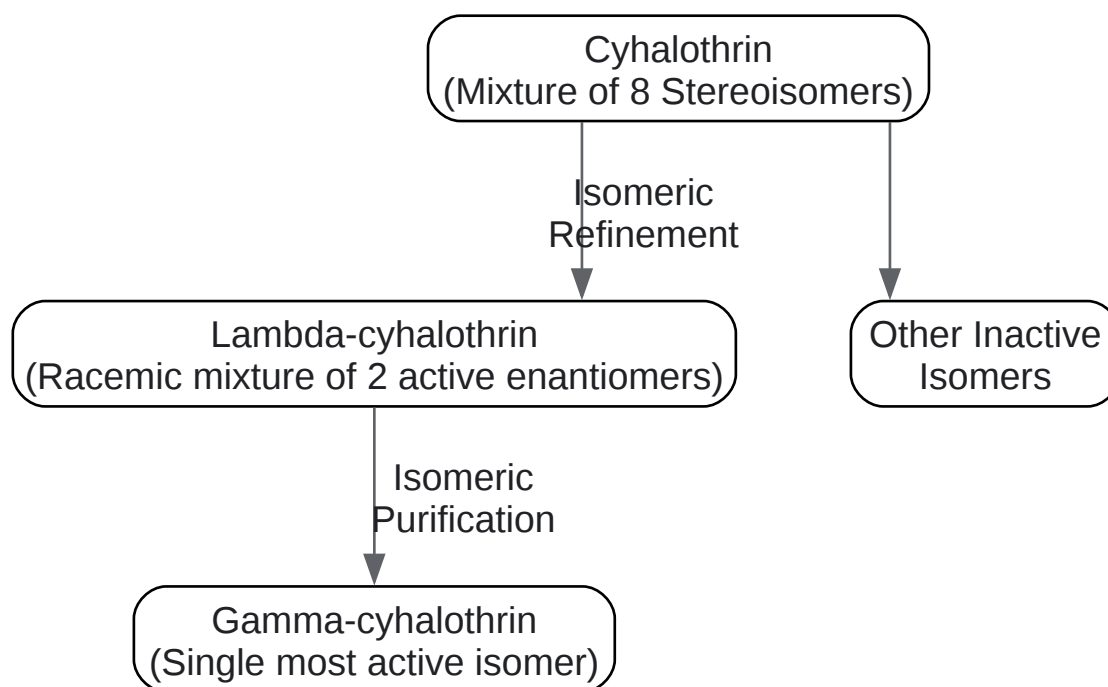
and one at the α -cyano carbon of the alcohol moiety—leading to a total of eight possible stereoisomers.^[5] The insecticidal activity is almost exclusively associated with the isomers having a (1R)-cis configuration in the cyclopropanecarboxylic acid portion and an (S)-configuration at the α -cyano carbon.^[1]

Key Isomers: Lambda-cyhalothrin and Gamma-cyhalothrin

Commercial **cyhalothrin** products are primarily based on two specific, refined isomeric compositions:

- **Lambda-cyhalothrin**: This is a racemic 1:1 mixture of the most biologically active enantiomer pair.^{[1][3]} It consists of (R)- α -cyano-3-phenoxybenzyl (1S)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate and its mirror image, (S)- α -cyano-3-phenoxybenzyl (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate.^[1] It was developed to concentrate the insecticidal activity while being more economical to produce than a single isomer.^[1]
- **Gamma-cyhalothrin**: This formulation consists of only the single most active stereoisomer, (S)- α -cyano-3-phenoxybenzyl (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate.^{[1][3]} As a pure, single isomer, gamma-**cyhalothrin** is approximately twice as active as lambda-**cyhalothrin** on a weight-for-weight basis.^[1]

The relationship between the parent compound and its active isomers is a critical aspect of its development and application.



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Figure 1: Isomeric relationship of **cyhalothrin** products.

Physicochemical and Toxicological Properties

The properties of **cyhalothrin** dictate its environmental fate, biological activity, and handling requirements. Pure **cyhalothrin** is a colorless solid, while the technical-grade product often appears as a yellow-brown viscous liquid.^[4] It has very low solubility in water but is highly soluble in organic solvents like acetone, methanol, toluene, and hexane.^[1]

Data Tables

The following tables summarize key quantitative data for **cyhalothrin** and its primary isomers.

Table 1: Physicochemical Properties of **Cyhalothrin**

Property	Value	Reference(s)
Chemical Formula	C ₂₃ H ₁₉ ClF ₃ NO ₃	[1]
Molar Mass	449.85 g·mol ⁻¹	[1]
Appearance	Colorless solid (pure); Yellow-brown viscous liquid (technical)	[4]
Melting Point	49.2 °C	[1]
Boiling Point	Decomposes before boiling (at 275 °C)	[1][4]
Water Solubility	0.005 mg/L (at 20 °C)	[1]
log P (Octanol-Water Partition Coefficient)	5.5	[1]
Vapor Pressure (Lambda-cyhalothrin)	1.5 x 10 ⁻⁹ mm Hg (at 20°C)	[6]
Stability	Stable to light; slowly hydrolyzed in water at pH 7-9.	[4]

Table 2: Acute Toxicity Data for Lambda-cyhalothrin

Test Organism	Route	Value (LD ₅₀ / LC ₅₀)	Reference(s)
Rat (male)	Oral	79 mg/kg	[6]
Rat (female)	Oral	56 mg/kg	[6]
Rat (male)	Dermal	632 mg/kg	[6]
Rat (female)	Dermal	696 mg/kg	[6]
Mouse	Oral	19.9 mg/kg	[6]
Fish (general)	-	Highly Toxic (LC ₅₀ = 0.078-2.3 µg/L)	[6]
Aquatic Invertebrates	-	Highly Toxic (EC ₅₀ = 0.0023-3.3 µg/L)	[6]
Birds	-	Low Toxicity (LD ₅₀ > 3920 mg/kg)	[6]
Honeybees	Contact	Highly Toxic (Fatal dose as low as 0.04 µg/bee)	[1]

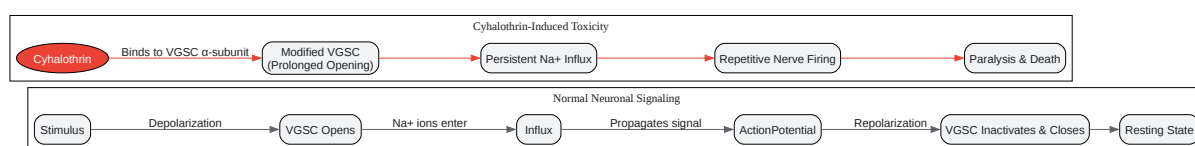
Mode of Action: Sodium Channel Modulation

The primary insecticidal action of **cyhalothrin**, like other pyrethroids, is the disruption of normal nerve function.[1] It is classified as an axonic excitotoxin.[1]

Signaling Pathway

- **Normal Nerve Impulse:** In a resting neuron, voltage-gated sodium channels (VGSCs) are closed. Upon stimulation, these channels open, allowing an influx of sodium ions (Na⁺). This influx causes membrane depolarization, propagating an action potential along the axon.[7][8] Immediately after, the channels inactivate and then close, allowing the membrane to repolarize.[7]
- **Cyhalothrin Interference:** **Cyhalothrin** binds to a unique site on the α-subunit of the VGSC. [7][9] This binding prevents the channel from closing and inactivating properly after it has been activated.[1][7]

- Result: The prolonged opening of the sodium channels leads to a persistent influx of Na^+ , causing continuous and uncontrolled nerve firing (hyperexcitation).[6][10][11] This state of constant depolarization ultimately leads to paralysis and death of the insect.[6][7] Lambda-**cyhalothrin** has also been shown to affect voltage-gated calcium and chloride channels, contributing to its neurotoxicity.[12][13]



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Figure 2: Signaling pathway of **cyhalothrin**'s action on voltage-gated sodium channels (VGSCs).

Experimental Protocols

Synthesis of Cyhalothrin (General Commercial Process)

The commercial production of **cyhalothrin** is a multi-step chemical synthesis. While specific industrial protocols are proprietary, the general pathway is well-established.[3] A similar, well-documented protocol for the pyrethroid cypermethrin provides a model for the key reaction steps.[14]

- Preparation of Acid Chloride Intermediate: The process begins with the synthesis of the key acid intermediate, cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylic acid. This is then converted to its corresponding acid chloride, typically using a chlorinating agent like thionyl chloride.
- Formation of Cyanohydrin: In a separate reaction vessel, 3-phenoxybenzaldehyde is reacted with a cyanide source, such as sodium cyanide (NaCN), to form an intermediate cyanohydrin

in situ.[14] This reaction must be handled with extreme caution due to the high toxicity of cyanide.

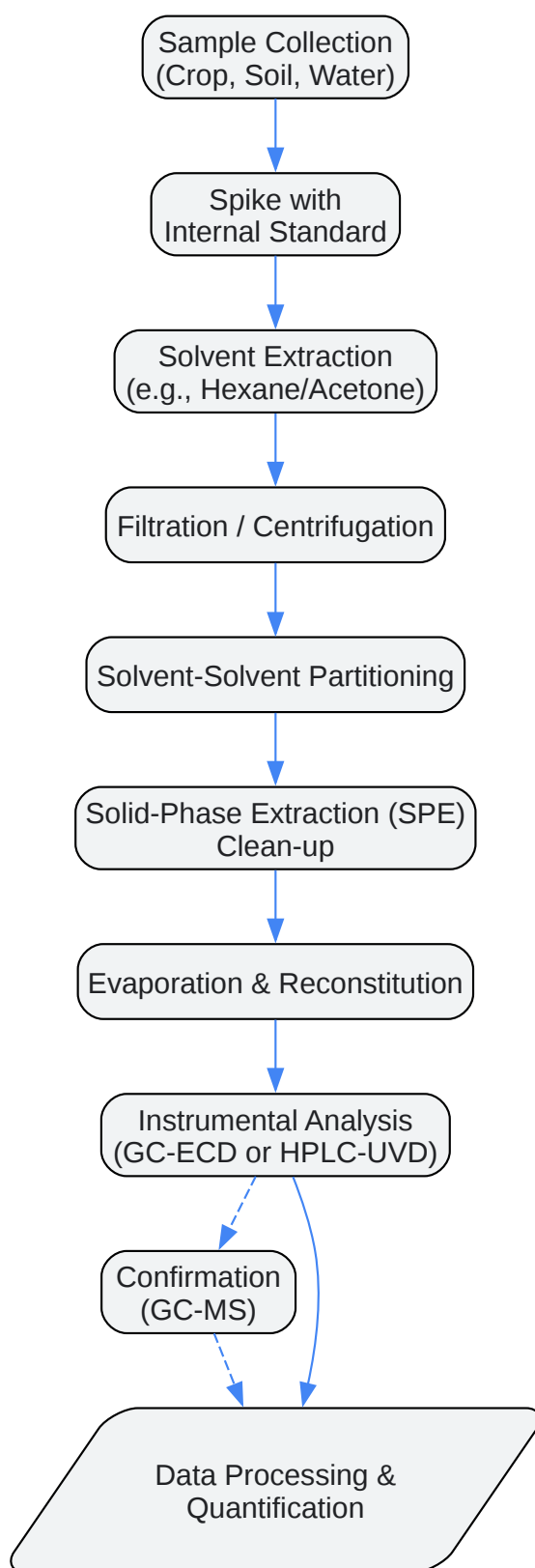
- Esterification: The acid chloride intermediate is then added to the cyanohydrin solution. This undergoes an esterification reaction to form the **cyhalothrin** molecule, containing a mixture of several stereoisomers.[3]
- Isomer Separation/Refinement (for Lambda/Gamma-**cyhalothrin**): To produce lambda-**cyhalothrin**, the mixture of isomers undergoes a specialized crystallization process. This process selectively isolates the desired enantiomer pair (the most active isomer and its mirror image), while the unwanted isomers are recycled.[1] Further purification would be required to isolate the single active isomer for gamma-**cyhalothrin**.

Residue Analysis in Environmental Samples

The standard method for quantifying **cyhalothrin** residues in crops, soil, and water involves solvent extraction, sample clean-up, and chromatographic analysis.[2][4]

- Extraction:
 - The sample matrix (e.g., homogenized crop material, soil) is blended with an organic solvent, such as a mixture of hexane and acetone or dichloromethane.[4][15]
 - An internal standard is added prior to extraction to correct for recovery losses.[16]
 - The organic extract is separated from the solid and aqueous phases.
- Clean-up:
 - The crude extract contains co-extractives that can interfere with analysis. A clean-up step is essential.
 - This is commonly achieved using solvent-solvent partitioning followed by solid-phase extraction (SPE) column chromatography.[4]
 - SPE cartridges (e.g., C8 or Florisil) are used to retain interfering compounds while allowing the **cyhalothrin** to be eluted with a specific solvent mixture (e.g., hexane:acetone).[15][16]

- Analysis:
 - The cleaned-up extract is concentrated and analyzed using Gas Chromatography (GC) with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds like **cyhalothrin**.[\[2\]](#)[\[4\]](#)
 - Confirmation of residue identity is performed using Gas Chromatography-Mass Spectrometry (GC-MS).[\[4\]](#) Alternatively, High-Performance Liquid Chromatography (HPLC) with a UV detector can be used.[\[15\]](#)
- Quantification:
 - The concentration of **cyhalothrin** is determined by comparing the peak area of the analyte in the sample to that of a known concentration standard, corrected for the recovery of the internal standard.[\[16\]](#) The limit of determination is typically in the range of 0.005-0.01 mg/kg for crops and soil.[\[2\]](#)



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Figure 3: Experimental workflow for **cyhalothrin** residue analysis.

Mammalian Metabolism and Toxicology Assessment

Studies to determine the metabolic fate and toxicity of **cyhalothrin** are critical for human safety assessment.

- Administration: Radiolabelled **cyhalothrin** (e.g., with ^{14}C) is administered to laboratory animals, typically rats, via a single oral dose.^[4] Different labels on the acid and alcohol portions of the molecule can be used to trace the fate of each fragment after hydrolysis.^[4]
- Sample Collection: Urine, feces, and blood are collected at timed intervals (e.g., up to 7 days) to monitor excretion and systemic levels.^[4] Tissues, particularly fat, may be analyzed at the end of the study to assess bioaccumulation.^[4]
- Metabolite Analysis:
 - Radioactivity in the collected samples is quantified to determine the rates of absorption and excretion.
 - Metabolites are separated from the parent compound using techniques like Thin-Layer Chromatography (TLC).^[4]
 - The identity of major metabolites is confirmed using Mass Spectrometry (MS).^[4]
- Key Findings: In mammals, **cyhalothrin** is variably absorbed (48-80%) after oral administration.^{[4][6]} The absorbed portion is rapidly and extensively metabolized, primarily through the hydrolysis of the ester linkage.^{[17][18]} The resulting acid and alcohol fragments undergo further oxidation and are excreted as conjugates in the urine and feces.^[17] Very little unchanged **cyhalothrin** is found in urine, and elimination is rapid, with most of the dose excreted within 48 hours.^[4] This rapid metabolism and clearance contribute to the relatively lower toxicity of pyrethroids in mammals compared to insects.^{[18][19]}

Conclusion

Cyhalothrin is a highly effective synthetic pyrethroid insecticide whose potency is intrinsically linked to its specific stereochemistry. The commercial development of refined isomeric mixtures, lambda-**cyhalothrin** and gamma-**cyhalothrin**, has maximized its insecticidal efficacy. Its mode of action as a potent sodium channel modulator leads to rapid neurotoxicity in target

pests. While highly toxic to insects and aquatic life, its rapid metabolism in mammals via ester hydrolysis results in lower systemic toxicity. The established analytical protocols for residue detection and toxicological assessment are crucial for ensuring its safe and effective use in agriculture and public health.

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